2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by the presence of both chlorobenzyl and fluorophenyl substituents, positions it as a potential candidate for various scientific applications, particularly in medicinal chemistry. The compound's synthesis and properties have been the subject of research due to its biological activity and potential therapeutic uses.
The compound is classified under pyridazines, which are five-membered heterocyclic compounds containing two nitrogen atoms. It is specifically identified as a pyridazinone due to the presence of a carbonyl group adjacent to the nitrogen atoms in the ring structure. The compound has been synthesized and studied for its biological properties, particularly in relation to cancer and inflammation therapies .
The synthesis of 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves several key steps:
The molecular formula of 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is C16H14ClFN2O. The compound features a pyridazine ring fused with a carbonyl group, along with two distinct aromatic substituents.
This compound can undergo various chemical transformations:
The mechanism by which 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one exerts its effects involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological responses. The precise pathways depend on the specific context of application—whether in cancer treatment or other therapeutic areas .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the compound and confirm its structure .
The pyridazinone nucleus—a six-membered aromatic ring featuring two adjacent nitrogen atoms and a carbonyl group—has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry. Early exploration focused on cardiovascular applications, exemplified by pimobendan (a positive inotrope) and levosimendan (a calcium sensitizer), which leveraged the scaffold’s dipole moment (μ = 4.22 D) to enhance target engagement [4]. The high π-deficiency of pyridazinone facilitates π-stacking interactions with biological targets, while its moderate basicity (pKₐ ≈ 2.3) allows for pH-dependent solubility modulation [8]. By the 2000s, kinase inhibition emerged as a new frontier, with pyridazinone derivatives like tepotinib (a c-Met inhibitor) achieving clinical approval for NSCLC, demonstrating the scaffold’s adaptability to diverse target classes [8].
Table 1: Milestones in Pyridazinone-Based Drug Development
Year | Compound | Therapeutic Area | Key Advancement | |
---|---|---|---|---|
1980s | Pimobendan | Heart Failure | PDE3 inhibition with Ca²⁺ sensitization | |
2000 | Levosimendan | Acute Decompensated HF | Troponin C binding without PDE3 activity | |
2020 | Tepotinib | NSCLC (c-Met inhibitor) | First FDA-approved pyridazinone kinase drug | |
2022 | DS21360717 | FER-driven cancers | Pyrido-pyridazinone hybrid inhibitor | [5] |
Halogenation—particularly with chlorine and fluorine—confers distinct pharmacological advantages to pyridazinones. Chlorine’s electron-withdrawing nature enhances metabolic stability by reducing oxidative degradation at adjacent sites, while fluorine’s small atomic radius and high electronegativity improve membrane permeability and bioavailability [2] [6]. In antimicrobial pyridazinones, ortho-chloro substitution (e.g., in diarylurea analogs) amplifies anti-Staphylococcus aureus activity (MIC = 16 μg/mL) by promoting hydrophobic interactions with bacterial target sites [2]. Similarly, para-fluorophenyl groups enhance anticancer efficacy by enabling dipole-π interactions with kinase hinge regions, as observed in VEGFR-2 inhibitors (IC₅₀ < 100 nM) [2] [8]. The synergistic effect of ortho-Cl and para-F substituents—as in 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one—creates optimal steric and electronic profiles for dual inhibition of inflammatory and oncogenic pathways [7].
Structural hybridization merges pyridazinone with pharmacophoric fragments to engage multiple targets or amplify affinity. Three dominant strategies exist:
Chemical Profile and Pharmacological Evaluation of 2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1